molecular formula C27H30N2O5S B8674163 tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate

tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate

Cat. No. B8674163
M. Wt: 494.6 g/mol
InChI Key: GMOQDDXPKMCYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate is a useful research compound. Its molecular formula is C27H30N2O5S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

tert-butyl 2-[4-(1-methylpyrazol-4-yl)-2-[2-(3-propylsulfonylphenyl)ethynyl]phenoxy]acetate

InChI

InChI=1S/C27H30N2O5S/c1-6-14-35(31,32)24-9-7-8-20(15-24)10-11-22-16-21(23-17-28-29(5)18-23)12-13-25(22)33-19-26(30)34-27(2,3)4/h7-9,12-13,15-18H,6,14,19H2,1-5H3

InChI Key

GMOQDDXPKMCYPA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)C#CC2=C(C=CC(=C2)C3=CN(N=C3)C)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 192, starting from tert-butyl(4-bromo-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate (Intermediate 191) and 1-methyl-1H-pyrazole-4-boronic acid, pinacol ester, the title compound was obtained as a yellow sticky solid in 79% yield after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
[Compound]
Name
Intermediate 192
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0 (± 1) mol
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reactant
Reaction Step One
Name
tert-butyl(4-bromo-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 191
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
79%

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